
1-(2-Bromoethoxy)-2-methylbenzene
Overview
Description
1-(2-Bromoethoxy)-2-methylbenzene (C₉H₁₁BrO) is an aromatic ether featuring a bromoethoxy (–OCH₂CH₂Br) substituent at the ortho position relative to a methyl group on the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: E-4080 is synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of E-4080 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and implementing purification techniques such as crystallization and chromatography. The goal is to produce E-4080 in large quantities while maintaining consistent quality and minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: E-4080 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Major Products Formed: The major products formed from these reactions include various derivatives of E-4080 with modified functional groups. These derivatives are studied for their improved pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Chemistry:
- Used as a reference compound in the study of potassium channel agonists and calcium channel blockers.
- Employed in the development of new synthetic methodologies for similar compounds .
Biology:
- Investigated for its effects on cellular signaling pathways involving potassium and calcium channels.
- Studied for its potential neuroprotective effects in models of nervous system diseases .
Medicine:
- Evaluated for its antianginal and antiarrhythmic properties in preclinical and clinical studies.
- Potential therapeutic applications in treating cardiovascular diseases and nervous system disorders .
Industry:
- Utilized in the development of new pharmaceutical formulations and drug delivery systems.
- Applied in the production of high-performance materials with specific chemical properties .
Mechanism of Action
E-4080 exerts its effects by targeting potassium channels and voltage-gated calcium channels. As a potassium channel agonist, it enhances the flow of potassium ions across the cell membrane, leading to hyperpolarization and reduced excitability of neurons and cardiac cells. As a voltage-gated calcium channel blocker, it inhibits the influx of calcium ions, reducing cellular excitability and contractility .
Molecular Targets and Pathways:
Potassium Channels: E-4080 binds to specific potassium channels, promoting their opening and increasing potassium ion conductance.
Voltage-Gated Calcium Channels: E-4080 blocks these channels, preventing calcium ion entry and modulating cellular signaling pathways involved in muscle contraction and neurotransmitter release.
Comparison with Similar Compounds
Key Characteristics:
- Molecular Formula : C₉H₁₁BrO
- Structural Features : The bromine atom on the ethoxy chain enhances its reactivity in nucleophilic substitution reactions, while the methyl group introduces steric and electronic effects .
- Synthesis: Typically synthesized via Williamson etherification, where 2-methylphenol reacts with 1,2-dibromoethane in the presence of a base like K₂CO₃ .
- Applications : Used as a precursor for piperazine derivatives in drug development (e.g., antipsychotic agents) and in materials science for designing fluorinated compounds .
Comparison with Structurally Similar Compounds
Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups
1-(2-Bromoethoxy)-2-(trifluoromethyl)benzene (C₉H₈BrF₃O)
- Key Differences : Replaces the methyl group with a trifluoromethyl (–CF₃) group.
- Impact :
- The –CF₃ group is strongly electron-withdrawing, reducing electron density on the benzene ring and altering reaction pathways.
- Higher molecular weight (269.06 g/mol) and polarity compared to the methyl analog .
- Applications : Used in fluorinated polymer synthesis and as a building block for bioactive molecules .
1-(2-Bromoethoxy)-2-methoxybenzene (C₉H₁₁BrO₂)
- Key Differences : Methoxy (–OCH₃) group replaces the methyl group.
- Impact :
Chain Length and Positional Isomerism
1-(3-Bromopropoxy)-2-methylbenzene (C₁₀H₁₃BrO)
- Key Differences : Ethoxy chain extended to propoxy (–OCH₂CH₂CH₂Br).
- Impact :
1-(2-Bromoethoxy)-4-methylbenzene (C₉H₁₁BrO)
- Key Differences : Methyl group in the para position instead of ortho.
- Impact :
1-(2-Bromoethoxy)-2-phenylbenzene (C₁₄H₁₃BrO)
- Key Differences : Phenyl group replaces methyl.
- Impact: Higher larvicidal activity (100% mortality at 24 hours vs. Applications: Potential insecticide for vector-borne disease control .
1-(2-Bromoethoxy)-4-bromobenzene (C₈H₈Br₂O)
- Key Differences : Additional bromine on the benzene ring.
- Impact :
Data Tables
Table 1: Physical and Spectral Properties
Biological Activity
1-(2-Bromoethoxy)-2-methylbenzene, also known as 2-bromoethyl-2-methylphenyl ether, is an organic compound with the molecular formula C9H11BrO. Its structure features a bromine atom attached to a 2-ethoxy group on a methyl-substituted benzene ring, which enhances its reactivity and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.
This compound can be synthesized through various methods, including the direct etherification of phenols with 1,2-dibromoethane using potassium carbonate as a base in acetonitrile. This method has shown high yields (71%-94%) and allows for the recycling of the base used in the reaction . The compound's unique brominated aromatic structure contributes to its diverse applications in organic synthesis and pharmaceutical chemistry.
Pharmacological Applications
Research indicates that derivatives of this compound exhibit significant biological activities. These include:
- Anti-diabetic Activity : Some derivatives have shown inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism, which is crucial for managing diabetes.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens, demonstrating potential anti-bacterial and anti-viral activities.
- Larvicidal Activity : Notably, studies have shown that compounds related to this compound exhibit larvicidal effects against mosquito larvae, achieving 100% mortality in controlled experiments .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Larvicidal Efficacy Against Aedes aegypti :
-
Synthesis of Chalcone Derivatives :
- Research has shown that this compound can be utilized in synthesizing chalcone derivatives, which have been identified as having anti-cancer properties. These derivatives were characterized using techniques such as NMR and X-ray crystallography, confirming their structural integrity and potential for further biological evaluation.
Comparative Analysis of Related Compounds
The following table summarizes the structures and unique features of compounds related to this compound:
Compound Name | Structure | Unique Features |
---|---|---|
1-Bromo-2-methylbenzene | C8H9Br | Simpler structure; lacks ethoxy group |
Ethyl 4-bromobenzoate | C9H9BrO | Contains an ester functional group |
1-(3-Bromopropoxy)-2-methylbenzene | C10H13BrO | Longer alkyl chain; different reactivity |
4-Bromo-3-methylphenol | C7H7BrO | Hydroxy group introduces different properties |
While specific mechanisms of action for this compound are not well-documented, it is hypothesized that its biological effects may involve interactions with cellular membranes or enzymes due to its brominated structure. Such interactions could lead to alterations in membrane fluidity or enzyme activity, impacting various cellular processes .
Q & A
Q. Basic: What are the primary synthetic routes for 1-(2-Bromoethoxy)-2-methylbenzene?
Answer:
The compound is typically synthesized via bromination of precursor aromatic ethers. A common method involves:
- Etherification : Introducing the ethoxy group to the benzene ring using Williamson ether synthesis, followed by bromination at the desired position.
- Bromination : Using brominating agents like N-bromosuccinimide (NBS) or Br₂ in the presence of radical initiators (e.g., AIBN) or Lewis acids (e.g., FeCl₃) to achieve regioselective substitution .
- Purification : Column chromatography or recrystallization ensures high purity (>95%).
Table 1: Key Reaction Parameters
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Etherification | K₂CO₃, DMF, 80°C | 70–85 | |
Bromination | NBS, AIBN, CCl₄, reflux | 60–75 |
Q. Basic: What nucleophilic substitution reactions are feasible with this compound?
Answer:
The bromine atom in this compound is highly reactive in SN₂ mechanisms. Common substitutions include:
- Hydroxide/alkoxide exchange : Using NaOH/KOH in polar aprotic solvents (e.g., DMSO) to form ethers or alcohols .
- Amine substitution : Primary/secondary amines (e.g., methylamine) in DMF at 60–100°C yield arylalkylamines .
- Thiol incorporation : Potassium thiolate in ethanol replaces bromine with thiol groups .
Note : Steric hindrance from the methyl group may reduce reactivity at ortho positions, favoring para substitution .
Q. Advanced: How can contradictory data on oxidation of the methoxyethyl group be resolved?
Answer:
Discrepancies in oxidation products (e.g., aldehydes vs. carboxylic acids) arise from varying conditions:
- Oxidizing agents : KMnO₄ in acidic conditions (H₂SO₄) yields carboxylic acids, while CrO₃ in anhydrous environments favors aldehydes .
- Solvent effects : Protic solvents stabilize carbocation intermediates, altering reaction pathways.
- Kinetic vs. thermodynamic control : Temperature modulation (e.g., 0°C vs. reflux) shifts product dominance.
Recommendation : Validate conditions via controlled experiments with in-situ monitoring (e.g., GC-MS or NMR) .
Q. Advanced: How to design mechanistic studies for substitution reactions?
Answer:
- Isotopic labeling : Use deuterated solvents (e.g., DMF-d₇) to track proton transfer steps in SN₂ mechanisms .
- Kinetic isotope effects (KIE) : Compare reaction rates with ¹²C/¹³C or ¹H/²H isotopes to identify rate-determining steps .
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies .
Table 2: Mechanistic Probes
Technique | Application | Reference |
---|---|---|
²H NMR | Solvent participation analysis | |
Hammett plots | Electronic effects on reactivity |
Q. Advanced: What strategies mitigate steric hindrance in substitution reactions?
Answer:
The methyl group at the ortho position creates steric challenges. Solutions include:
- Solvent optimization : Use bulky solvents (e.g., THF) to preorganize reactants .
- Catalytic systems : Phase-transfer catalysts (e.g., crown ethers) enhance nucleophile accessibility .
- Microwave-assisted synthesis : Accelerates reaction kinetics, reducing side-product formation .
Case Study : Substitution with piperidine achieved 85% yield in THF with 18-crown-6 .
Q. Advanced: How to validate synthetic intermediates with conflicting spectral data?
Answer:
- Multi-spectral analysis : Combine ¹H/¹³C NMR, IR, and HRMS to cross-verify structural assignments .
- X-ray crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
- In-silico validation : Compare experimental IR/NMR with computational predictions (e.g., ACD/Labs) .
Example : A disputed intermediate’s carbonyl peak (IR: 1680 cm⁻¹) was confirmed via DFT-calculated vibrational modes .
Q. Basic: What are its applications in medicinal chemistry research?
Answer:
- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors and antipsychotic agents .
- Biological probes : The bromine atom allows radiolabeling (e.g., ⁷⁶Br) for PET imaging studies .
- Enzyme studies : Investigates halogenase activity in bacterial pathways .
Q. Advanced: How to optimize catalytic systems for large-scale synthesis?
Answer:
- Catalyst screening : Test Pd/C, CuI, or NiCl₂ for cross-coupling efficiency .
- Flow chemistry : Continuous reactors minimize byproducts and improve heat management .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for safer processing .
Data : Pd/C in CPME achieved 92% yield at 100°C (20 bar H₂) .
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-8-4-2-3-5-9(8)11-7-6-10/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXRTJHEVCZIAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364625 | |
Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18800-32-3 | |
Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-bromoethoxy)-2-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.